Product packaging for 1H-benzimidazol-2-ylcyanamide(Cat. No.:CAS No. 104145-05-3)

1H-benzimidazol-2-ylcyanamide

Cat. No.: B010434
CAS No.: 104145-05-3
M. Wt: 158.16 g/mol
InChI Key: NYLIXUBOFQIMGV-UHFFFAOYSA-N
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Description

1H-Benzimidazol-2-ylcyanamide (CAS 104145-05-3) is a chemical compound with the molecular formula C8H6N4 and a molecular weight of 158.16 g/mol . This solid compound is part of the benzimidazole class, a scaffold of significant interest in medicinal chemistry due to its wide spectrum of pharmacological activities and high variability of mechanisms of action . The benzimidazole core is a privileged structure in drug discovery, known for its presence in various therapeutic agents, including anthelmintics, antifungals, antivirals, and antihypertensives . As a 2-ylcyanamide derivative, this compound serves as a valuable building block for researchers synthesizing novel molecules to explore new neuropsychotropic agents . Benzimidazole derivatives have demonstrated diverse effects on key neurotransmitter systems, such as GABA-, serotonin-, dopamine-, and glutamatergic systems, making them promising candidates for the development of anxiolytic, antidepressant, and analgesic agents . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N4 B010434 1H-benzimidazol-2-ylcyanamide CAS No. 104145-05-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-benzimidazol-2-ylcyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6N4/c9-5-10-8-11-6-3-1-2-4-7(6)12-8/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLIXUBOFQIMGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60204461
Record name Cyanamide, 1H-benzimidazol-2-yl-
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Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

55864-37-4
Record name Cyanamide, 1H-benzimidazol-2-yl-
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Record name 2-Benzimidazolecarbamonitrile
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Record name Cyanamide, 1H-benzimidazol-2-yl-
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Record name 2-BENZIMIDAZOLECARBAMONITRILE
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Chemical Reactivity and Mechanistic Investigations of 1h Benzimidazol 2 Ylcyanamide

Reactivity of the Cyanamide (B42294) Moiety within the Benzimidazole (B57391) Framework

The cyanamide group (–NH–C≡N) attached to the 2-position of the benzimidazole ring is a highly reactive functional group. Its reactivity stems from the electrophilic carbon atom of the nitrile and the nucleophilic nitrogen atom, which can also be deprotonated to form a more reactive anionic species. This allows the cyanamide moiety to participate in a variety of reactions, including nucleophilic additions, cyclizations, and alkylations.

Nucleophilic Addition Reactions at the Cyanamide Nitrogen

The nitrile group within the 2-cyanamido substituent is susceptible to nucleophilic attack, a characteristic reaction of cyanamides. researchgate.net This reactivity is fundamental to the synthesis of various guanidine (B92328) and amidine derivatives. The addition of a nucleophile to the carbon-nitrogen triple bond is a key step in these transformations. wikipedia.org

Research has shown that 1H-benzimidazol-2-ylcyanamide can react with various binucleophiles. For instance, its reaction with o-phenylenediamine (B120857) can lead to the formation of N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine, illustrating how heterocycles can be constructed from the reaction of cyanamides with N,N-binucleophiles. researchgate.net Similarly, reactions with other nucleophiles like amines, hydrazides, and aminoalcohols can yield a diverse array of heterocyclic and acyclic products. The reaction with hydrazides, for example, can produce 1,2,4-triazole (B32235) derivatives. researchgate.net

The general mechanism for nucleophilic addition involves the attack of the nucleophile on the electrophilic carbon of the cyano group, leading to the formation of a tetrahedral intermediate which can then be protonated or undergo further reaction. youtube.comlibretexts.org

Table 1: Examples of Nucleophilic Addition Reactions

NucleophileReaction ConditionsProduct TypeReference
o-PhenylenediamineHeating with acetylacetone (B45752) and acetic acidN-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine researchgate.net
HydrazidesDMF, 90 °C1,2,4-Triazoles researchgate.net
Ethylenediamine (B42938)Solvent (e.g., isopropanol)Imidazolidine (B613845) derivatives researchgate.net
o-AminophenolSolvent (e.g., isopropanol)Benzoxazole derivatives researchgate.net

Intramolecular and Intermolecular Cyclization Reactions

The presence of both nucleophilic (amine) and electrophilic (nitrile) centers within the this compound structure facilitates various cyclization reactions. These can be either intramolecular, involving other parts of the same molecule, or intermolecular, reacting with another molecule to form a new ring system.

Intermolecular cyclization is a common pathway where this compound reacts with other reagents to form complex heterocyclic structures. For example, the reaction with isothiocyanates can lead to the formation of pyrimido[5,4-b]indol-4(5H)-ones. researchgate.net The synthesis of various ring-fused benzimidazoles often proceeds through cyclization reactions involving the benzimidazole core and a reactive partner. mdpi.com Transition-metal-free intermolecular cyclization reactions of 2-iodoanilines with nitriles have also been developed to synthesize benzimidazole derivatives. rsc.org

Intramolecular cyclization reactions are also a key feature of cyanamide chemistry, often triggered by the introduction of a suitable functional group. researchgate.net For instance, alkylation of the cyanamide with a reagent containing an additional reactive site, like phenacyl bromide, can lead to an intermediate that subsequently cyclizes to form fused heterocyclic systems such as imidazo[1,2-a]pyridines. researchgate.net

Alkylation Reactions of the Cyanamide Group

The cyanamide group in this compound can undergo alkylation. The exocyclic nitrogen atom of the cyanamide is a potential site for alkylation, particularly when the molecule is converted to its anionic form (a salt) using a base. researchgate.net This reaction introduces an alkyl group onto the cyanamide nitrogen, modifying the compound's structure and reactivity.

Studies on related heterocyclic cyanamides have shown that alkylation can occur on the exocyclic nitrogen atom of the cyanamide group. researchgate.net For instance, 4,6-dimethylpyrimidin-2-yl cyanamide is effectively alkylated at the exo-nitrogen atom of the amino cyanamide group when treated with alkylating agents in the form of its sodium salt. researchgate.net This suggests a similar reactivity pattern for this compound, allowing for the synthesis of N-alkylated derivatives.

Reactivity of the Benzimidazole Core in this compound Systems

The benzimidazole ring system itself is a robust aromatic heterocycle with its own distinct reactivity. It contains two nitrogen atoms (N1 and N3) and a fused benzene (B151609) ring, all of which can be sites for chemical modification.

Functionalization at the Nitrogen Atoms (N1 and N3)

The benzimidazole ring possesses an acidic N-H proton at the N1 position, which can be removed by a base. wikipedia.org The resulting anion is a potent nucleophile and can be readily alkylated, acylated, or otherwise functionalized. This allows for the introduction of a wide variety of substituents at the N1 position. gsconlinepress.comresearchgate.net

The imine nitrogen (N3) can also be a site for reaction, particularly alkylation, which would result in the formation of a benzimidazolium salt. wikipedia.org The functionalization at these nitrogen atoms is a common strategy in the development of benzimidazole-based compounds. chemrxiv.org For example, N-alkylation of 2-(benzylthio)methyl-1H-benzimidazole derivatives is a key step in synthesizing new compounds, and this is typically achieved by reacting the parent benzimidazole with an alkyl halide in the presence of a base like potassium carbonate. gsconlinepress.com

Table 2: Potential Functionalization Reactions at Benzimidazole Nitrogens

Nitrogen AtomReaction TypeReagent ExampleProduct TypeReference
N1 (Amine)AlkylationAlkyl Halide (e.g., Benzyl chloride) + Base (K₂CO₃)N1-Alkyl-benzimidazole gsconlinepress.com
N1 (Amine)AcylationAcyl Halide / Anhydride (B1165640)N1-Acyl-benzimidazole researchgate.net
N3 (Imine)AlkylationAlkyl HalideBenzimidazolium Salt wikipedia.org

Substitution Reactions on the Fused Benzene Ring

The fused benzene ring of the benzimidazole core can undergo electrophilic aromatic substitution reactions, although the reactivity is influenced by the heterocyclic ring. The benzimidazole moiety as a whole can direct incoming electrophiles to specific positions on the benzene ring. The directing effects of substituents already present on the ring will also play a crucial role in determining the position of further substitution. msu.edu

The presence of the electron-withdrawing 2-cyanamido group is expected to deactivate the benzene ring towards electrophilic attack. However, reactions such as nitration, halogenation, or sulfonation could potentially be achieved under specific conditions. The precise location of substitution (positions 4, 5, 6, or 7) would depend on the interplay between the activating/deactivating nature of the fused imidazole (B134444) ring and the 2-cyanamido substituent.

While specific studies on the electrophilic substitution of the benzene ring in this compound are not extensively detailed in the provided search results, the general principles of aromatic reactivity suggest that such modifications are feasible. msu.edu For many benzimidazole derivatives, functionalization of the benzene portion is a key strategy for tuning their properties. nih.govatamanchemicals.com

Reaction with Binucleophilic Reagents

The reactivity of the cyanamide moiety in this compound makes it a valuable precursor for the synthesis of various heterocyclic systems. The electrophilic nature of the nitrile carbon atom within the cyanamide group allows for reactions with compounds possessing two nucleophilic centers, known as binucleophiles. These reactions typically proceed via an addition-cyclization sequence to yield new heterocyclic rings.

The reaction of hetaryl cyanamides with N,N-binucleophiles is a known method for constructing heterocycles. researchgate.net For instance, arylcyanamides react with reagents like ethylenediamine, o-phenylenediamine, and cyclohexane-1,2-diamine to form imidazolidin-2-imine, 1H-benzimidazol-2-amine, and perhydrobenzimidazol-2-imine derivatives, respectively. researchgate.net Similarly, N-[4-(3-Methoxyphenyl)pyrimidin-2-yl]cyanamide reacts with binucleophiles such as ethylenediamine and o-phenylenediamine to produce the corresponding imidazolidine and benzazole derivatives. researchgate.netsohag-univ.edu.eg

When this compound is treated with binucleophilic reagents, the reaction leads to the formation of new heterocyclic adducts. The nature of the product is dependent on the specific binucleophile used. Common binucleophiles include diamines, amino-thiols, and amino-alcohols. For example, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of aminoguanidine (B1677879) derivatives which can be further cyclized. derpharmachemica.com

The table below outlines the expected products from the reaction of this compound with representative binucleophilic reagents, based on the established reactivity of similar heterocyclic cyanamides.

Binucleophilic ReagentStructure of ReagentExpected Product Class
EthylenediamineH₂N-CH₂-CH₂-NH₂2-(1H-Benzimidazol-2-ylamino)imidazolidine
o-Phenylenediamineo-C₆H₄(NH₂)₂N-(1H-Benzimidazol-2-yl)-1H-benzimidazol-2-amine
HydrazineH₂N-NH₂1-Amino-3-(1H-benzimidazol-2-yl)guanidine
o-Aminophenolo-C₆H₄(NH₂)(OH)2-(1H-Benzimidazol-2-ylamino)benzoxazole
o-Aminothiophenolo-C₆H₄(NH₂)(SH)2-(1H-Benzimidazol-2-ylamino)benzothiazole

Elucidation of Reaction Mechanisms

Understanding the mechanistic pathways and the intermediates involved in the reactions of this compound is crucial for optimizing reaction conditions and expanding its synthetic utility.

Proposed Mechanistic Pathways for Derivatization Reactions

The derivatization of this compound through reactions with nucleophiles is primarily governed by the electrophilic character of the cyanamide's nitrile carbon. researchgate.net For reactions involving binucleophiles, the proposed mechanism generally follows a two-step pathway: nucleophilic addition followed by intramolecular cyclization.

The initial step involves the nucleophilic attack of one of the nucleophilic groups of the binucleophile on the carbon atom of the nitrile group (-C≡N) of the cyanamide. This addition breaks the carbon-nitrogen triple bond and forms a transient, open-chain intermediate, which is essentially a substituted guanidine. researchgate.net

The second step is an intramolecular cyclization. The second nucleophilic group of the reagent, now part of the intermediate, attacks an electrophilic center to form a new heterocyclic ring. researchgate.net In the reaction with a diamine like o-phenylenediamine, the second amine group attacks the central carbon of the guanidine moiety. This is followed by the elimination of a molecule, often ammonia (B1221849) or an amine, leading to the formation of a stable five- or six-membered heterocyclic ring fused or attached to the original benzimidazole structure. The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine from the reaction of 4,6-dimethylpyrimidin-2-ylcyanamide and o-phenylenediamine serves as a well-documented example of this transformation. researchgate.net

Identification and Characterization of Reaction Intermediates

A reaction intermediate is a transient, high-energy, and highly reactive molecule that is formed during a multi-step reaction and is subsequently consumed to form the final product or another intermediate. lumenlearning.comlibretexts.org In most chemical reactions, these intermediates exist for a very short time and are present in low concentrations, making their isolation and characterization challenging. allen.in Their existence is often inferred through experimental evidence, such as trapping experiments or spectroscopic analysis under specific conditions (e.g., low temperatures), or through mechanistic studies. lumenlearning.com

In the derivatization reactions of this compound with binucleophiles, the primary reaction intermediate is the adduct formed after the initial nucleophilic attack. For example, in the reaction with ethylenediamine, the proposed intermediate is an N-(1H-benzimidazol-2-yl)-N'-(2-aminoethyl)guanidine. This species is a high-energy, yet stable enough product of an elementary step that requires a subsequent step for its consumption. lumenlearning.com

The direct spectroscopic observation of such guanidine-type intermediates in these specific reactions is not commonly reported, as they tend to undergo rapid intramolecular cyclization to form the more stable final heterocyclic product. rsglobal.pl The formation of these intermediates is typically postulated based on the final isolated products and established reaction mechanisms for cyanamides. researchgate.net The characterization of these transient species would necessitate advanced analytical techniques, such as flow NMR or matrix isolation spectroscopy, to capture their fleeting existence. lumenlearning.com

Structural Characterization and Spectroscopic Analysis of 1h Benzimidazol 2 Ylcyanamide and Its Derivatives

Comprehensive Spectroscopic Techniques for Structure Elucidation

A suite of spectroscopic methods is employed to confirm the structural integrity and purity of 1H-benzimidazol-2-ylcyanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

¹H NMR: In the ¹H NMR spectrum of this compound, recorded in DMSO-d₆, the aromatic protons of the benzimidazole (B57391) ring typically appear as a multiplet in the range of δ 7.12–7.60 ppm. A key feature is the singlet corresponding to the NH proton of the imidazole (B134444) ring, which is observed at approximately δ 12.28 ppm. Another singlet for the NH of the cyanamide (B42294) group can be found around δ 10.2 ppm. The integration of these signals confirms the number of protons in each chemical environment.

For derivatives, the chemical shifts will vary depending on the nature and position of the substituents. For instance, in 2-alkanaminobenzimidazole derivatives, the NH proton of the imidazole ring is observed at δ 8.27 ppm, while the aromatic protons appear between δ 7.15-7.53 ppm. orientjchem.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, the carbon atoms of the benzimidazole ring resonate in the aromatic region, typically between δ 115-144 ppm. rsc.org The carbon atom of the cyanamide group (C≡N) is also identifiable in the spectrum. In related benzimidazole derivatives, the carbon chemical shifts provide valuable data for structural confirmation. For example, in 4-amino-4-(1H-benzo[d]imidazol-2-yl)butanamide, the benzimidazole carbons appear at δ 145.3, 139.2, 139.1, 126.5, and 119.2 ppm. orientjchem.org

Table 1: Representative NMR Data for this compound and a Derivative

Compound Solvent ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound DMSO-d₆ 12.28 (s, 1H, NH), 10.2 (s, 1H, NH), 7.12–7.60 (m, 4H, Ar-H) 115–144 (aromatic carbons) rsc.org
4-Amino-4-(1H-benzo[d]imidazol-2-yl)butanamide DMSO-d₆ 8.27 (s, 1H, NH), 7.51-7.53 (d, 2H, Ar-H), 7.15-7.19 (m, 2H, Ar-H), 11.21 (s, 2H, NH₂), 6.27-6.29 (d, 2H, NH₂), 4.10-4.11 (t, 1H, CH), 2.92-2.94 (t, 2H, CH₂), 2.74-2.77 (m, 2H, CH₂) orientjchem.org 178.3 (C=O), 145.3, 139.2, 139.1, 126.5, 126.5, 119.2, 119.2 (Ar-C), 55.8 (CH), 34.6 (CH₂), 34.1 (CH₂) orientjchem.org

Data presented is a compilation from available literature and may vary based on experimental conditions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is utilized to determine the molecular weight and to gain insight into the structure through fragmentation patterns. In electrospray ionization (ESI) mass spectrometry, this compound typically shows a protonated molecular ion peak [M+H]⁺ at m/z 159.2, which confirms its molecular weight of 158.16 g/mol .

The fragmentation of benzimidazole derivatives under electron impact (EI) or other ionization methods often involves characteristic losses. A common fragmentation pathway for the benzimidazole ring is the elimination of a molecule of hydrogen cyanide (HCN), leading to a significant fragment ion. journalijdr.com The fragmentation pattern provides a fingerprint that helps in the structural identification of the parent compound and its derivatives. journalijdr.com For instance, the fragmentation of some benzimidazole derivatives shows a base peak corresponding to the CH₃CO⁺ fragment, confirming the presence of an acetyl group. journalijdr.com

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by analyzing the absorption of infrared radiation, which corresponds to specific vibrational modes of the chemical bonds.

For this compound, a key and diagnostically significant absorption is the sharp band corresponding to the C≡N (nitrile) stretching vibration, which typically appears around 2200-2235 cm⁻¹. The N-H stretching vibrations of the imidazole and cyanamide groups are also prominent, usually observed as broad bands in the region of 3100-3400 cm⁻¹. researchgate.net The C=N stretching vibration of the imidazole ring is found around 1612 cm⁻¹. researchgate.net The aromatic C-H stretching and bending vibrations also give rise to characteristic bands in the spectrum. researchgate.net

The IR spectra of substituted benzimidazole derivatives will show additional or shifted bands corresponding to their specific functional groups, aiding in their structural confirmation. researchgate.net

Table 2: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
N-H (Imidazole, Cyanamide) Stretching 3100-3400 researchgate.net
C≡N (Nitrile) Stretching ~2200-2235
C=N (Imidazole) Stretching ~1612 researchgate.net
Aromatic C-H Stretching ~3050-3080 researchgate.net

These values are approximate and can be influenced by the molecular environment and sample state.

Solid-State Structure Determination by X-ray Crystallography

Analysis of Molecular Conformation and Torsion Angles

X-ray diffraction studies on derivatives of this compound reveal detailed conformational features. For example, in the crystal structure of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione, the benzimidazole ring system is essentially planar. nih.gov The thioamide group is inclined to the benzimidazole ring system at a significant dihedral angle. nih.gov Such analyses of torsion angles are crucial for understanding the molecule's preferred spatial orientation.

In another example, N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine, the benzimidazole and pyrimidine (B1678525) ring systems are nearly coplanar. researchgate.net This planarity can influence the electronic properties and intermolecular interactions of the molecule.

Characterization of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing of benzimidazole derivatives is often governed by a network of intermolecular interactions, with hydrogen bonding playing a dominant role. mdpi.com In the solid state, molecules of benzimidazole derivatives frequently form chains or more complex three-dimensional networks through N-H···N or N-H···O hydrogen bonds. nih.govresearchgate.net

Advanced Spectroscopic Methods (e.g., UV-Vis, Fluorescence Spectroscopy)

The UV-Vis absorption spectra of benzimidazole and its derivatives are typically characterized by multiple absorption bands in the ultraviolet region. These bands arise from π→π* electronic transitions within the fused aromatic ring system. For the parent 1H-benzimidazole in acetonitrile (B52724), absorption maxima are observed, which are consistent with previously reported values. sohag-univ.edu.egresearchgate.net The introduction of substituents on the benzimidazole core can significantly influence the position and intensity of these absorption bands.

For instance, the UV-Vis spectra of various 2-substituted benzimidazoles have been reported. The nature of the substituent at the 2-position plays a crucial role in modulating the electronic properties of the benzimidazole system. Generally, the introduction of conjugating groups leads to a bathochromic (red) shift of the absorption maxima.

Fluorescence spectroscopy is a powerful tool to study the excited-state properties of benzimidazole derivatives. Many benzimidazoles exhibit fluorescence, and their emission characteristics are also strongly dependent on their molecular structure and the polarity of the solvent. For example, some N-substituted benzimidazole derivatives exhibit intramolecular charge transfer (ICT) fluorescence, particularly in polar solvents. ekb.eg The fluorescence of benzimidazoles can be influenced by factors such as pH and the presence of quenchers. ekb.eg

In the absence of direct experimental data for this compound, the following tables summarize the UV-Vis absorption and fluorescence data for a selection of related benzimidazole derivatives to provide a comparative context.

Table 1: UV-Vis Absorption Data for Selected Benzimidazole Derivatives

CompoundSolventλmax (nm)Reference
1H-BenzimidazoleAcetonitrileNot Specified sohag-univ.edu.egresearchgate.net
2-(1H-benzimidazol-2-yl)-phenol (L1)DMSO293, 319, 334 nih.gov
2-(1H-benzimidazol-2-yl)-5-methoxy-phenol (L2)DMSO337 nih.gov
N-Butyl-1H-benzimidazoleTHF248, 295 mdpi.com

This table presents a selection of UV-Vis absorption data for various benzimidazole derivatives to illustrate the typical absorption ranges. The absence of data for this compound should be noted.

Table 2: Fluorescence Emission Data for Selected Benzimidazole Derivatives

CompoundConditionsEmission λmax (nm)ObservationsReference
HL3Not SpecifiedNot Specified- lew.ro
HL5Not Specified391, 514Broad medium and medium bands lew.ro
HL6Not SpecifiedNot SpecifiedDual fluorescence properties lew.ro

This table provides a summary of fluorescence characteristics for some benzimidazole derivatives. The specific emission maxima and quantum yields are often highly dependent on the experimental conditions. Data for this compound is not available in the cited literature.

The study of 2-(2′-hydroxyphenyl) benzimidazole derivatives has revealed interesting photophysical phenomena such as excited state intramolecular proton transfer (ESIPT), which results in a large Stokes shift. banglajol.info This property is valuable for applications like laser dyes and organic light-emitting diodes. banglajol.info The fluorescence of benzimidazole derivatives can also be enhanced or modified when incorporated into host materials like zeolitic imidazolate frameworks (ZIF-8), suggesting potential for sensor applications. rsc.org

Ligand Chemistry and Coordination Complexes of 1h Benzimidazol 2 Ylcyanamide Derivatives

Design and Synthesis of 1H-Benzimidazol-2-ylcyanamide-Based Ligands

The design of ligands based on the this compound core focuses on creating molecules with specific coordination properties. By introducing additional functional groups, chemists can modulate the denticity, steric hindrance, and electronic characteristics of the resulting ligands to influence the structure and reactivity of their metal complexes.

The this compound unit can be incorporated into larger molecular structures to form multidentate ligands. These ligands are capable of binding to a metal ion through multiple donor atoms, leading to more stable chelate complexes. The development of such ligands often involves synthetic strategies that append other coordinating moieties to the benzimidazole (B57391) ring or the cyanamide (B42294) group.

For example, Schiff base condensation is a common method used to introduce additional donor atoms. primescholars.comchemistryjournal.net By reacting a benzimidazole derivative bearing an amino or aldehyde group with an appropriate aldehyde or amine, ligands with enhanced coordination capabilities can be synthesized. While the this compound itself can act as a ligand, its derivatives are often designed to create specific coordination environments. For instance, attaching groups like pyridyl, phenol, or other heterocyclic rings to the benzimidazole backbone can increase the denticity and create specific pockets for metal ions. nih.govnih.gov These modifications allow the resulting ligands to form stable complexes with various transition metals. nih.gov

Table 1: Examples of Benzimidazole-Based Ligand Scaffolds for Multidentate Coordination

Base Scaffold Modifying Group Potential Donor Atoms Resulting Ligand Type
2-Aminobenzimidazole (B67599) Salicylaldehyde N (imidazole), N (imine), O (phenolic) Tridentate (NNO)
2-(Pyridin-4-yl)-1H-benzimidazole Pyridine ring N (imidazole), N (pyridine) Bidentate (NN)
2-(2'-Hydroxyphenyl)benzimidazole Phenol group N (imidazole), O (phenolic) Bidentate (NO)

This table illustrates common strategies for creating multidentate ligands from benzimidazole-based precursors.

The coordination properties of this compound-based ligands can be finely tuned by introducing various substituents onto the benzimidazole ring. These substituents exert steric and electronic effects that influence the ligand's interaction with metal ions. nih.gov

Electronic Effects: Attaching electron-donating groups (e.g., -CH₃, -OCH₃) to the benzimidazole ring increases the electron density on the nitrogen donor atoms. This enhanced Lewis basicity can lead to stronger metal-ligand bonds. nih.gov Conversely, electron-withdrawing groups (e.g., -Cl, -NO₂) decrease the electron density, which can weaken the coordinate bond but may be desirable for stabilizing certain metal oxidation states or influencing the redox properties of the complex. sapub.org The electronic properties of substituents can be quantified and correlated with the spectroscopic and electrochemical properties of the resulting complexes. researchgate.net

Steric Effects: The introduction of bulky substituents near the coordination sites can impose significant steric hindrance. This can influence the coordination number and geometry of the resulting metal complex. nih.gov For instance, bulky groups may prevent the formation of otherwise preferred geometries, leading to distorted structures or lower coordination numbers. This principle is a key tool in "ligand design" to control the reactivity and selectivity of metal catalysts.

Exploration of Coordination Compounds in Catalysis and Advanced Materials Science

Catalytic Applications of Metal-Benzimidazole Cyanamide Complexes

The catalytic applications of metal complexes are highly dependent on the nature of the ligand coordinated to the metal center. The electronic and steric properties of the ligand can significantly influence the catalytic activity, selectivity, and stability of the complex. In principle, the this compound ligand offers multiple coordination sites—the nitrogen atoms of the benzimidazole ring and the cyanamide group—which could lead to the formation of diverse and potentially catalytically active metal complexes.

However, a thorough search of the scientific literature did not yield specific examples or detailed studies on the catalytic applications of metal complexes of this compound. Research on related benzimidazole derivatives has shown their utility in various catalytic transformations, including oxidation, reduction, and cross-coupling reactions. For instance, palladium complexes of certain benzimidazole-based ligands have been employed as efficient catalysts in Suzuki-Miyaura cross-coupling reactions. Yet, no specific data or research findings could be located for complexes involving the this compound ligand in these or other catalytic processes. The unique electronic influence of the cyanamide group on the benzimidazole scaffold and its resulting impact on the catalytic performance of its metal complexes remains an open area for future research.

Development of Materials with Tailored Electronic Properties

The development of advanced materials with specific electronic properties, such as luminescence or conductivity, is a burgeoning area of materials science. Coordination compounds, particularly metal-organic frameworks (MOFs) and coordination polymers, are promising candidates for these applications due to their tunable structures and properties. The choice of organic ligand is crucial in dictating the electronic characteristics of the resulting material.

Nevertheless, specific research on the use of this compound in the development of materials with tailored electronic properties is not documented in the available literature. Studies on other benzimidazole derivatives have reported the synthesis of luminescent coordination polymers and materials with interesting electronic behaviors. For instance, lanthanide complexes with benzimidazole-dicarboxylate ligands have been shown to exhibit characteristic luminescence. However, there is no corresponding data for materials derived from this compound. The exploration of how the cyanamide functionality might modulate the electronic and photophysical properties of such materials is a field that awaits investigation.

Theoretical and Computational Studies of 1h Benzimidazol 2 Ylcyanamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to study the properties of benzimidazole (B57391) derivatives by modeling the electron density of the system. dergipark.org.trnih.govsemanticscholar.org

Optimization of Molecular Geometries and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that finds the lowest energy arrangement of atoms. For 1H-benzimidazol-2-ylcyanamide, this involves considering several possibilities:

Tautomerism: The proton on the benzimidazole ring can reside on either of the two nitrogen atoms (N1 or N3). DFT calculations can determine the relative energies of these tautomers to identify the most stable form.

Conformational Isomerism: Rotation around the single bond connecting the benzimidazole ring and the cyanamide (B42294) group can lead to different conformers. The orientation of the cyanamide N-H bond relative to the ring system defines these conformers.

DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311++G(d,p), are employed to perform these calculations. dergipark.org.trsemanticscholar.org The geometry optimization process yields key structural parameters. While specific published data for this compound is limited, studies on related benzimidazoles confirm that DFT provides bond lengths and angles that are in excellent agreement with experimental data from X-ray crystallography. semanticscholar.org The analysis would determine the planarity of the benzimidazole ring and the geometry of the attached cyanamide group.

Table 1: Potential Conformational and Tautomeric Isomers for DFT Analysis

Isomer Type Description Computational Goal
Tautomer Position of the imidazole (B134444) N-H proton (on N1 vs. N3). Determine the most stable tautomer by comparing calculated ground-state energies.

| Conformer | Rotation around the C2-N(cyanamide) bond. | Identify energy minima corresponding to stable conformers and the energy barriers between them. |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Electrostatic Potentials)

Once the optimized geometry is obtained, DFT is used to analyze the electronic properties of this compound.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. dergipark.org.tr The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. dergipark.org.tr For benzimidazole derivatives, the HOMO is typically localized on the electron-rich benzimidazole ring system, while the LUMO distribution highlights potential sites for nucleophilic attack. dergipark.org.tr

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole and cyano groups, indicating their role as hydrogen bond acceptors or sites for electrophilic attack. The N-H protons would exhibit positive potential, marking them as hydrogen bond donors.

Table 2: Key Electronic Properties from DFT Analysis

Property Description Significance
HOMO Energy Energy of the highest occupied molecular orbital. Indicates electron-donating ability (nucleophilicity).
LUMO Energy Energy of the lowest unoccupied molecular orbital. Indicates electron-accepting ability (electrophilicity).
HOMO-LUMO Gap Energy difference between HOMO and LUMO. Relates to chemical reactivity and kinetic stability.

| MEP Map | 3D map of electrostatic potential on the molecule's surface. | Visualizes charge distribution and predicts sites for intermolecular interactions. |

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies, UV-Vis absorption)

DFT calculations can predict various spectroscopic properties, which serve as a valuable tool for validating experimental data and assigning spectral features.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the theoretical ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted values, when compared to experimental spectra, can confirm the proposed molecular structure and help assign specific signals to each atom in the molecule.

IR Frequencies: Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to the vibrational modes of the molecule, such as N-H, C-H, C=N, and C≡N stretching and bending. Comparing the calculated IR spectrum with the experimental one helps to confirm the functional groups present and validate the computed structure. A sharp absorption band around 2200 cm⁻¹ would be a key predicted feature confirming the C≡N stretch of the cyanamide group.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption spectra. This analysis can help understand the electronic structure and the nature of the transitions (e.g., π→π*) responsible for the molecule's absorption of light.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are used to study the behavior of molecules over time and their interactions with other molecules.

Molecular Dynamics (MD) Simulations for Reactivity and Interaction Dynamics

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time based on a force field that describes the interatomic forces. While specific MD studies on this compound are not prominent in the literature, this technique is extensively applied to its derivatives to understand their behavior in biological systems. units.itsemanticscholar.org An MD simulation could model how this compound interacts with a solvent like water or how it might bind to the active site of a protein, providing insights into its stability, flexibility, and the dynamics of these interactions. units.it

Computational Studies of Intermolecular Interactions (e.g., hydrogen bonding, stacking interactions)

The way molecules interact with each other governs their physical properties in the solid state and their biological activity. Computational methods are ideal for studying these non-covalent interactions. For this compound, the primary intermolecular interactions would be:

Hydrogen Bonding: The molecule has multiple sites for hydrogen bonding. The N-H groups of the benzimidazole ring and the cyanamide moiety can act as hydrogen bond donors. The pyridine-type nitrogen in the imidazole ring and the nitrogen of the cyano group are potent hydrogen bond acceptors. Computational studies can quantify the strength and geometry of these bonds, which are critical in forming predictable supramolecular structures. researchgate.netnih.gov

π-π Stacking: The planar benzimidazole ring system can interact with adjacent rings through π-π stacking. These interactions are crucial for the crystal packing of the molecule. DFT and other computational methods can calculate the energy and preferred geometry (e.g., parallel-displaced or T-shaped) of these stacking interactions.

These computational analyses provide a molecular-level understanding that is essential for designing new materials and drugs based on the benzimidazole scaffold.

Table 3: List of Mentioned Compounds

Compound Name
This compound
1H-benzimidazol-2-yl hydrazones
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine
2-amidobenzimidazole

Structure-Reactivity and Structure-Property Relationship Predictions

Computational chemistry offers powerful tools to predict the relationship between the structure of a molecule and its reactivity and properties. For this compound and related compounds, these methods have been employed to elucidate reaction mechanisms and to forecast how they might interact with biological systems.

Computational Insights into Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. It has been applied to understand the reactivity and selectivity of benzimidazole derivatives. researchgate.net DFT calculations can help predict which sites on a molecule are most likely to be involved in a chemical reaction. researchgate.net For instance, studies on related heterocyclic systems demonstrate that the distribution of electron density, as calculated by DFT, can determine the course of a reaction. mdpi.com

The cyanamide group (–N-C≡N) is a key functional group in this compound. It is known to be a versatile building block in the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.net Computational studies can model the reaction pathways of this group with different reagents, providing insights into the formation of various products. researchgate.net For example, DFT calculations can be used to analyze the regioselectivity of cycloaddition reactions involving the cyanamide moiety. growingscience.com

While specific DFT studies on the reaction mechanisms of this compound itself are not extensively detailed in the provided results, the principles from studies on similar benzimidazole and cyanamide-containing compounds are applicable. These computational approaches are instrumental in predicting reaction outcomes and optimizing synthetic strategies. mdpi.comgrowingscience.com

Prediction of Binding Modes and Molecular Recognition (e.g., protein-ligand interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein. nih.govnih.gov

For benzimidazole derivatives, molecular docking studies have been crucial in identifying potential therapeutic targets and in explaining their biological activity. nih.govijpsr.com These studies simulate the binding of the benzimidazole compound into the active site of a protein, identifying key interactions such as hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.govmdpi.com

For example, docking studies on benzimidazole-based compounds have elucidated their binding modes to enzymes like tubulin, which is a target for anticancer and anthelmintic drugs. nih.gov These simulations can predict the binding affinity and the specific amino acid residues involved in the interaction. nih.gov

Molecular dynamics (MD) simulations can further refine the understanding of these interactions by simulating the movement of the protein-ligand complex over time. nih.govmdpi.com This provides a more dynamic picture of the binding process and the stability of the complex. nih.govmdpi.com

While direct molecular docking or MD simulation studies specifically for this compound were not found in the provided search results, the extensive research on other benzimidazole derivatives provides a strong framework for how such studies would be conducted and the types of insights they would yield. nih.govnih.govijpsr.com The benzimidazole core, present in this compound, is a well-established scaffold for interacting with various protein targets. nih.gov

Table 1: Key Computational Techniques and Their Applications

Computational Technique Application Insights Gained
Density Functional Theory (DFT) Predicting reaction mechanisms and selectivity. researchgate.netmdpi.com Identification of reactive sites, understanding of reaction pathways, and prediction of product formation. researchgate.netmdpi.com
Molecular Docking Predicting the binding mode of a ligand to a protein. nih.govnih.govijpsr.com Identification of potential biological targets, prediction of binding affinity, and visualization of key intermolecular interactions. nih.govnih.gov
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of a protein-ligand complex. nih.govmdpi.com Assessment of binding stability, understanding of conformational changes upon binding, and refinement of docking results. nih.govmdpi.com

Derivatives and Analogues of 1h Benzimidazol 2 Ylcyanamide: Synthesis and Structure Relationship Studies

Systematic Modifications of the Benzimidazole (B57391) Ring

The benzimidazole ring system allows for substitutions on both the benzene (B151609) and imidazole (B134444) components, providing a rich platform for creating diverse chemical entities.

Introduction of Substituents on the Benzene Moiety (e.g., halogen, alkyl, nitro, amino, ester groups)

The introduction of various substituents onto the benzene portion of the benzimidazole ring is a common strategy to modulate the electronic and steric properties of the parent compound.

Halogenated Derivatives: The synthesis of halogenated benzimidazole derivatives has been a subject of significant interest. For instance, reacting halogen-substituted o-phenylenediamines with appropriate reagents can yield benzimidazoles with fluorine, chlorine, or bromine atoms on the benzene ring. rsc.orgmdpi.com One study reported the synthesis of reversed C-galactopyranosyl nucleosides bearing halogenated benzimidazoles by reacting acetylated β-D-galactopyranosyl C-6 aldehydes with halogen-substituted o-phenylenediamines. rsc.org The presence and position of the halogen atom can significantly influence the biological activity of the resulting compounds. rsc.org For example, a bromine-substituted analogue showed considerable activity against Leishmania major and Leishmania tropica, whereas its non-halogenated counterpart was inactive. rsc.org Similarly, 5,6-dihalogenated scaffolds have been synthesized and their interactions studied. mdpi.com

Nitro, Amino, and Ester Groups: The introduction of nitro groups is often achieved through the condensation of nitro-o-phenylenediamines with various aldehydes or other cyclizing agents. nih.govjyoungpharm.orgtsijournals.comtsijournals.com For example, 5(6)-nitro-1H-benzimidazol-2-amine can be prepared by treating 4-nitro-1,2-phenylenediamine with cyanogen (B1215507) bromide. nih.gov These nitro derivatives can then serve as precursors for amino-substituted benzimidazoles via reduction of the nitro group. organic-chemistry.org Ester functionalities have also been incorporated into the benzimidazole structure, for example, by using ethyl 4-chloro-3-nitrobenzoate as a starting material, which can be further modified to introduce other functional groups. nih.gov

A variety of substituted benzimidazole derivatives have been synthesized with different functional groups, as detailed in the table below.

SubstituentStarting Material(s)Key Reagents/ConditionsReference
HalogenHalogen-substituted o-phenylenediamine (B120857), Acetylated galactopyranosePyridinium chlorochromate (PCC) rsc.org
HalogenHalogen-substituted o-phenylenediamineTrifluoroacetic acid, conc. HCl mdpi.com
Nitro4-nitro-o-phenylenediamine, Cyanogen bromideDiglyme/water mixture nih.gov
Nitro4-nitro-o-phenylenediamine, Aromatic aldehydesSodium metabisulfite rsc.org
AminoNitro-substituted benzimidazoleReduction (e.g., with iron powder and formic acid) organic-chemistry.org
Ester4-chloro-3-nitrobenzoic acidEthanol (B145695), Sulfuric acid nih.gov
Alkyl5-Ethoxy Ortho Phenylene Diamine, Acetic acidNot specified mdpi.com
SulfamoylNot specifiedNot specified nih.gov

N-Alkylation and N-Substitution Strategies on the Imidazole Nitrogen

Modification of the imidazole nitrogen atoms of the benzimidazole ring offers another avenue for structural diversification. N-alkylation and N-substitution can significantly alter the physicochemical properties and biological activities of the resulting compounds.

N-substituted benzimidazole derivatives can be synthesized by reacting the parent benzimidazole with various functionalized halides in a basic medium. tsijournals.comtsijournals.com For instance, the reaction of 6-substituted 1H-benzimidazoles with substituted halides using potassium carbonate can yield N-substituted products. rsc.org Microwave-assisted methods have been employed to accelerate these reactions, often leading to excellent yields. rsc.org

The choice of the substituent on the nitrogen atom can have a profound impact on the compound's properties. For example, the introduction of a butyl chain on the 2-position of the benzimidazole moiety has been shown to enhance interaction with specific biological targets. frontiersin.org Furthermore, the use of dihalogenated compounds in the reaction can lead to the duplication of the benzimidazole molecule. tsijournals.com

Chemical Transformations of the Cyanamide (B42294) Functional Group

The cyanamide group in 1H-benzimidazol-2-ylcyanamide is a versatile functional handle that can be chemically transformed into a variety of other nitrogen-containing moieties, leading to the formation of new heterocyclic systems.

Conversion to Other Nitrogen-Containing Heterocyclic Systems (e.g., Triazoles, Pyrimidines, Imidazoles)

The cyanamide functionality can serve as a precursor for the synthesis of various fused and appended heterocyclic rings.

Triazoles: The reaction of benzimidazole derivatives with reagents like hydrazine (B178648) hydrate (B1144303) and subsequently with isothiocyanates can lead to the formation of triazole rings. mdpi.com For example, 4-(5(6)-Substituted-1H-benzimidazol-2-yl)benzoic acid hydrazide can be reacted with alkylisothiocyanates to form a thiosemicarbazide (B42300) intermediate, which upon treatment with sodium hydroxide (B78521), cyclizes to a 4H-1,2,4-triazole-3-thiol. mdpi.com The resulting benzimidazole-triazole hybrids have been investigated for their biological activities. nih.gov

Pyrimidines: The cyanamide group can also be utilized in the synthesis of pyrimidine (B1678525) rings. Reactions involving cyanoacetamide derivatives with other reagents can lead to the formation of pyrimidine-fused benzimidazoles. researchgate.net For instance, the reaction of a pyrano[3,2-c]quinoline-2,5(6H)-dione with 1H-benzimidazol-2-ylacetonitrile can afford a pyrido[1,2-a]benzimidazole (B3050246) derivative. researchgate.net

The synthesis of various heterocyclic systems from benzimidazole precursors is summarized below.

Target HeterocycleBenzimidazole PrecursorKey Reagents/ConditionsReference
1,2,4-Triazole (B32235)4-(5(6)-Substituted-1H-benzimidazol-2-yl)benzoic acid hydrazideAlkylisothiocyanate, NaOH mdpi.com
Pyrimidine1H-benzimidazol-2-ylacetonitrile4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione researchgate.net
Tetrazole2-chlorobenzimidazole (B1347102)Sodium azide (B81097), Dimethylformamide derpharmachemica.com

Incorporation of Related Functional Groups (e.g., Hydrazones, Thiosemicarbazones)

The cyanamide group can be a starting point for introducing other nitrogen-rich functional groups like hydrazones and thiosemicarbazones, which are known to be important pharmacophores.

Hydrazones: Benzimidazole-2-yl hydrazones can be synthesized through the condensation of 1H-benzimidazole-2-yl-hydrazine with various aldehydes. nih.govmdpi.com The synthesis of the hydrazine precursor can be achieved by reacting 1H-benzimidazol-2-yl-sulfonic acid with hydrazine hydrate. nih.gov These hydrazone derivatives have been evaluated for a range of biological activities. nih.govcumhuriyet.edu.tr

Thiosemicarbazones: Thiosemicarbazone derivatives can be prepared by reacting a benzimidazole derivative containing an aldehyde group with thiosemicarbazide. mdpi.com For example, 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde reacts with thiosemicarbazide in ethanol to yield the corresponding thiosemicarbazone. mdpi.com

Structure-Reactivity and Structure-Property Relationships in Analogues

The systematic modification of the this compound scaffold allows for the investigation of structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR). These studies aim to understand how specific structural features influence the chemical reactivity and biological properties of the analogues. ijpsr.comnih.govresearchgate.net

SAR studies have highlighted that the nature and position of substituents on the benzimidazole ring significantly contribute to the biological activity. nih.gov For instance, substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold have been shown to greatly influence anti-inflammatory activity. nih.gov The introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, affecting its interaction with biological targets. nih.gov

QSAR studies employ statistical methods to correlate physicochemical properties (descriptors) of the molecules with their biological activities. ijpsr.comirb.hrrsc.org For example, a QSAR study on amidino-substituted benzimidazole derivatives identified descriptors that could explain a significant portion of their inhibitory activity against a specific enzyme. nih.govmdpi.com Such models can predict the activity of newly designed compounds and guide further synthetic efforts. rsc.org Descriptors such as topological polar surface area (TPSA), H-bond acceptors, and lipophilicity (logP) have been shown to have a positive correlation with the activity of certain benzimidazole analogues. ijpsr.com

Influence of Structural Modifications on Synthetic Pathways and Yields

The synthesis of derivatives based on the 1H-benzimidazole scaffold is highly adaptable, with pathways often tailored to the specific structural modifications desired. The introduction of substituents on the benzimidazole ring or modifications at the 2-position significantly influences the choice of synthetic route and the resulting yields.

Direct synthesis of the parent compound, this compound, can be achieved through methods such as the reaction of 2-chlorobenzimidazole with cyanamide (NH₂CN). However, the weaker electrophilicity of cyanamide can necessitate prolonged reaction times, leading to lower yields, which have been reported at around 40%. The efficiency of this nucleophilic substitution can be improved by using catalytic bases like triethylamine (B128534) to enhance deprotonation.

More complex derivatives, particularly those with modifications at the 2-position, often require multi-step synthetic strategies. A common approach begins with the synthesis of a core benzimidazole intermediate, which is then further functionalized. For instance, 1H-benzimidazol-2-yl hydrazones are synthesized via a four-step pathway. mdpi.com This process starts with the formation of benzimidazole-2-thione from o-phenylenediamine, which is subsequently oxidized to 1H-benzimidazol-2-yl-sulfonic acid. Nucleophilic substitution with hydrazine hydrate yields the key intermediate, 1H-benzimidazol-2-yl hydrazine. mdpi.com This hydrazine can then be coupled with various substituted benzaldehydes to produce the final hydrazone derivatives. mdpi.com This modular approach allows for the introduction of a wide variety of substituents on the phenyl ring of the hydrazone moiety.

Similarly, other derivatives are built from foundational benzimidazole structures. The synthesis of 2,3-dihydro-1,3-disubstituted-1H-benzimidazol-2-one derivatives has been achieved through a one-pot aza-Michael addition, starting from the corresponding benzimidazol-2-ones. rsglobal.pl For sulfur-containing analogues, 1,3-dihydro-2H-1,3-benzimidazole-2-thione can be reacted with compounds like 4-fluorobenzaldehyde (B137897) in dimethyl sulfoxide (B87167) (DMSO) to produce intermediates such as 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield. mdpi.com This aldehyde can then be condensed with thiosemicarbazide to form the corresponding thiosemicarbazone derivative. mdpi.com The reaction of 2-chloro-1H-benzo[d]imidazole with various amines or sodium azide serves as a versatile method to introduce different nitrogen-containing functional groups at the 2-position. derpharmachemica.com

The table below summarizes various synthetic pathways for benzimidazole derivatives, highlighting how structural goals influence the chosen methodology.

Target Derivative Class Starting Materials Key Reaction Steps Notes Reference(s)
1H-Benzimidazol-2-yl Hydrazones o-Phenylenediamine, Carbon disulfide, KMnO₄, Hydrazine hydrate, Substituted benzaldehydes1. Thione formation2. Oxidation to sulfonic acid3. Nucleophilic substitution to form hydrazine4. Condensation with aldehydesA multi-step, modular synthesis allowing for diverse substitutions on the hydrazone moiety. mdpi.com, mdpi.com
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde Derivatives 1,3-Dihydro-2H-1,3-benzimidazole-2-thione, 4-Fluorobenzaldehyde, Thiosemicarbazide1. S-alkylation with fluorobenzaldehyde2. Condensation with thiosemicarbazideEfficient two-step process to create thiosemicarbazone derivatives. mdpi.com
1,3-Disubstituted-1H-benzimidazol-2-ones 4-Substituted-1,2-diaminobenzenes, Urea, α,β-Unsaturated carbonyl compounds1. Formation of benzimidazol-2-one2. Aza-Michael additionOne-pot method for generating precursors for other benzimidazole compounds. rsglobal.pl
2-Amino-1H-benzo[d]imidazole Derivatives 2-Chloro-1H-benzo[d]imidazole, Various amines (e.g., 2-aminopyridine, benzylamine)Nucleophilic substitution of the chloro group with an amine.A direct method to functionalize the 2-position with different amino groups. derpharmachemica.com
[1,2-d]tetrazol-4H-benzimidazole 2-Chloro-1H-benzo[d]imidazole, Sodium azideReaction with sodium azide in DMF.Creates a fused tetrazole ring system from the 2-chloro intermediate. derpharmachemica.com

Correlation between Structural Features and Molecular Interaction Profiles

The biological activity of this compound derivatives is intrinsically linked to their structural features, which dictate their molecular interaction profiles with various biological targets. The benzimidazole core itself is structurally similar to purines, which is a contributing factor to its broad bioactivity. researchgate.net Modifications at the N-1, C-2, and C-5(6) positions of the benzimidazole ring are crucial for tuning these interactions. nih.govresearchgate.net

Interaction with Tubulin: A significant number of 1H-benzimidazole derivatives, particularly hydrazones, exert their biological effects by interacting with tubulin, a key protein in microtubule dynamics. mdpi.comnih.gov The ability of these compounds to modulate tubulin polymerization has been identified as a primary mechanism for their anthelmintic and antiproliferative activities. nih.govnih.gov Molecular docking studies have shown that 1H-benzimidazol-2-yl hydrazones can bind to the colchicine (B1669291) binding site of tubulin. mdpi.commdpi.com

Hydrazone Moiety: The incorporation of an acylhydrazone fragment at the 2-position is a key structural feature for tubulin interaction. mdpi.com

Substituents on the Phenyl Ring: The nature of substituents on the phenyl ring of the hydrazone significantly modulates activity. Hydroxy and methoxy (B1213986) groups, particularly in a catechol-like or colchicine-like arrangement, enhance the inhibitory effect on tubulin polymerization. mdpi.commdpi.com For example, 1H-benzimidazol-2-yl hydrazones with hydroxy substituents on the phenyl ring were found to elongate the nucleation phase and slow tubulin polymerization, similar to nocodazole. mdpi.com

Substitution on the Benzimidazole Ring: The presence of a methyl group on the benzimidazole ring can also influence the interaction with tubulin. mdpi.com

Inhibition of Other Enzymes: Benzimidazole derivatives have been developed to target other specific enzymes.

Glycogen Phosphorylase (GP): A series of (benzimidazol-2-yl)-aniline derivatives were evaluated as GP inhibitors. The studies revealed that arylsulfonyl derivatives exhibited the highest activity, with the phenyl and o-nitrophenyl analogues being more potent than the p-tolyl analogue. nih.gov This indicates that the electronic and steric properties of the arylsulfonyl group are critical for binding to the enzyme. nih.gov In contrast, derivatives with a lateral heterocyclic residue showed only modest inhibitory properties. nih.gov

5-Lipoxygenase (5-LOX) and Cyclooxygenase (COX): For anti-inflammatory activity, the substitution pattern on 2-phenyl-substituted benzimidazoles is critical for interacting with enzymes like COX and 5-LOX. An amine group at the R¹ position was found to enhance the inhibition of all three enzymes (COX-1, COX-2, and 5-LOX). nih.gov Furthermore, a lipophilic group at the R⁵ position favored COX-1 inhibition, while a hydrophilic group enhanced COX-2 inhibition, and a methoxy substitution was beneficial for 5-LOX inhibition. nih.gov

The following table correlates specific structural features of benzimidazole derivatives with their observed molecular interaction profiles and biological activities.

Derivative Class/Structural Feature Biological Target Observed Interaction/Activity Key Findings Reference(s)
1H-Benzimidazol-2-yl Hydrazones TubulinInhibition of polymerization, Antiproliferative and Anthelmintic effectsBinds to the colchicine site. Hydroxy and methoxy groups on the phenyl ring enhance activity. mdpi.com, mdpi.com, nih.gov
(Benzimidazol-2-yl)-aniline Arylsulfonyl Derivatives Glycogen Phosphorylase (GP)Enzyme Inhibition (IC₅₀ = 324-357 µM)The nature of the aryl group in the sulfonyl moiety is critical; phenyl and o-nitrophenyl are more effective than p-tolyl. nih.gov
2-Phenyl-substituted Benzimidazoles COX-1, COX-2, 5-LipoxygenaseEnzyme InhibitionSubstituent position significantly impacts selectivity. Amine groups enhance general inhibition, while lipophilic/hydrophilic groups at other positions direct specificity. nih.gov
2-Substituted-1H-benzimidazoles Bacterial and Fungal CellsAntimicrobial and Antifungal Activity (MIC < 0.016 µg/mL)Potent activity against Gram-negative bacteria and Candida albicans. nih.gov
2-Methoxycarbonylamino Derivatives TubulinInhibition of polymerizationThis specific substitution at the 2-position was directly linked to tubulin polymerization inhibition, though it didn't always correlate with the highest antiparasitic potency. nih.gov

Emerging Research Directions and Future Perspectives in 1h Benzimidazol 2 Ylcyanamide Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 1H-benzimidazol-2-ylcyanamide and its derivatives is an area of active research, with a growing emphasis on sustainable and efficient methods. Traditional synthetic routes, such as the cyclocondensation of o-phenylenediamine (B120857) with cyanogen (B1215507) bromide, provide a direct pathway to the core structure. However, current research is focused on optimizing these processes and developing new, greener alternatives.

One-pot multicomponent reactions (MCRs) are being explored as a highly efficient strategy, utilizing precursors like cyanoacetamide derivatives and substituted o-phenylenediamines. These methods often employ catalysts such as acetic anhydride (B1165640) to drive the reaction. The sustainability of these syntheses is being enhanced by replacing hazardous solvents like dimethylformamide (DMF) with more environmentally benign options like cyclopentyl methyl ether (CPME), which can maintain high reaction efficiency.

Furthermore, innovative energy sources are being integrated into synthetic protocols. Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to mere minutes while often improving yields for benzimidazole (B57391) derivatives. nih.govdiva-portal.org Ultrasound-assisted techniques also represent a promising green approach, enabling the synthesis of related benzimidazole structures under metal-free, solvent-free, and catalyst-free conditions. nih.gov The development of solid-state reactions and the use of recyclable catalysts like erbium triflate (Er(OTf)₃) further underscore the commitment to environmentally responsible chemistry in this field. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Benzimidazole Derivatives

MethodologyKey FeaturesAdvantagesRelevant Research
Conventional CyclocondensationReaction of o-phenylenediamine with cyanogen bromide. Direct, well-established route. Forms the core scaffold effectively.
One-Pot Multicomponent Reactions (MCRs)Combines multiple starting materials in a single step. High efficiency, reduced waste. Improves overall yield and atom economy.
Microwave-Assisted SynthesisUses microwave irradiation as an energy source. nih.govDrastic reduction in reaction time (hours to minutes), high yields. nih.govdiva-portal.orgConsidered a green and efficient method. nih.gov
Ultrasound-Assisted SynthesisUtilizes ultrasonic waves to promote the reaction. nih.govOften metal-free, solvent-free, and catalyst-free. nih.govHigh sustainability profile. nih.gov

Discovery of Unexplored Reactivity Patterns and Chemical Transformations

The this compound molecule possesses distinct reactive sites that are ripe for exploration. The cyanamide (B42294) group (-NH-C≡N) is of particular interest due to its unique electronic properties and potential for diverse chemical transformations. Its role in directing intermolecular interactions, such as hydrogen-bonding networks, is an area that remains largely unexplored. Understanding these interactions is key to designing novel supramolecular structures.

The cyanamide moiety is known to react with N,N-binucleophiles, providing a pathway to more complex heterocyclic systems. researchgate.netnih.gov This reactivity opens the door to creating a variety of fused-ring structures built upon the benzimidazole core. Furthermore, the cyanamide group can engage in cycloaddition reactions, allowing for the construction of novel ring systems attached to the benzimidazole scaffold. researchgate.net Research into the polar interactions of the cyanamide functional group has shown its ability to form bonds with specific amino acid residues, such as tryptophan, within enzyme active sites, suggesting a potential for targeted inhibitor design. acs.org

Rational Design of this compound Derivatives for Advanced Molecular Recognition Applications

The benzimidazole core is widely recognized for its ability to participate in molecular recognition, owing to its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov These features allow benzimidazole-containing molecules to bind effectively with a range of biological macromolecules. nih.gov The rational design of derivatives of this compound leverages these intrinsic properties for applications in sensing and targeted therapies.

Researchers are actively designing derivatives to act as inhibitors for specific biological targets. For instance, the cyanamide group has been identified as a key interacting moiety in the design of inhibitors for the enzyme Notum, where it forms crucial polar interactions within the catalytic pocket. acs.org This highlights the potential of the this compound scaffold as a template for developing new enzyme inhibitors. Molecular docking and computational studies are becoming indispensable tools in this process, allowing for the in-silico prediction of binding affinities and the rational design of derivatives with enhanced potency and selectivity for targets like protein kinases. pnrjournal.commdpi.com

Table 2: Molecular Recognition Potential of the this compound Scaffold

Structural FeatureInteraction TypeSignificance in Molecular Recognition
Benzimidazole NH groupHydrogen Bond DonorCrucial for binding to proteins and nucleic acids. nih.gov
Benzimidazole N atomHydrogen Bond AcceptorParticipates in specific recognition events. nih.gov
Fused Aromatic Ringsπ-π Stacking, Hydrophobic InteractionsContributes to binding affinity and stability with macromolecules. nih.gov
Cyanamide (-NHCN) groupPolar Interactions, H-BondingCan form specific interactions with enzyme active sites, as seen with tryptophan residues. acs.org

Integration of this compound Chemistry with Interdisciplinary Fields

The versatility of the this compound structure makes it an ideal candidate for integration into broader, interdisciplinary research areas such as supramolecular chemistry and bioconjugation.

In supramolecular chemistry , the hydrogen bonding capabilities of both the benzimidazole ring and the cyanamide group can be exploited to construct complex, self-assembling systems. mdpi.com Related structures, like 2-guanidinobenzimidazole (B109242), have been shown to form predictable hydrogen-bonded dimers and extended one-dimensional chains. mdpi.com The cyanamide moiety itself can participate in the formation of centrosymmetric dimers through hydrogen bonding, a principle that can be applied to create novel materials with ordered structures. researchgate.netnih.gov

In the field of bioconjugation , while direct examples are still emerging, the reactivity of the scaffold allows for the synthesis of derivatives that can be linked to biomolecules or other functional units. The synthesis of benzimidazole-triazole hybrids demonstrates the potential to create more complex molecular architectures. pnrjournal.com The use of hydrazide derivatives as synthetic intermediates in medicinal chemistry further points to the possibility of using this compound as a platform for building bioconjugates and molecular probes. mdpi.com

The Role of this compound as a Privileged Scaffold for Next-Generation Chemical Entities and Probes

The benzimidazole ring is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govmdpi.com This designation stems from its recurring presence in a multitude of FDA-approved drugs and its ability to serve as a foundation for compounds with a broad spectrum of biological activities. nih.govnih.gov The this compound structure is poised to build upon this legacy.

Its inherent structural features make it an excellent starting point for the development of next-generation chemical entities. The ability of the scaffold to form coordination complexes suggests its potential in creating novel materials for catalysis and chemical sensing. Indeed, a related 2-guanidinobenzimidazole derivative has been successfully used as a fluorescent probe for the detection of iron (Fe³⁺) ions. mdpi.com

In agrochemistry, the structural properties of this compound make it a promising candidate for the development of new fungicides and herbicides. In medicinal chemistry, it is being explored as a core structure for novel anticancer and antimicrobial agents. diva-portal.orgrsc.org The successful development of a benzimidazole cyanamide derivative as a potent inhibitor of the enzyme Notum, a target in diseases like osteoporosis and Alzheimer's, underscores the immense potential of this scaffold in creating targeted therapeutics and advanced chemical probes for scientific investigation. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1H-benzimidazol-2-ylcyanamide, and how can reaction yields be improved?

  • Methodology : Utilize one-pot multicomponent reactions (MCRs) involving cyanoacetamide derivatives and substituted o-phenylenediamines under reflux conditions with catalysts like acetic anhydride. Monitor reaction progress via TLC and optimize solvent systems (e.g., DMF or toluene/NaOH mixtures) to enhance yields. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .
  • Data Analysis : Compare yields under varying conditions (temperature, catalyst loading) using ANOVA to identify statistically significant optimizations.

Q. How can the molecular structure of this compound be validated experimentally?

  • Methodology : Employ single-crystal X-ray diffraction (SC-XRD) for unambiguous structural confirmation. Refine data using SHELXL and validate via the CIF-check tool in PLATON to detect disorders or missed symmetry .
  • Supplementary Techniques : Cross-validate with FT-IR (C≡N stretch ~2200 cm⁻¹) and ¹H/¹³C NMR (benzimidazole proton shifts at δ 7.2–8.1 ppm) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Guidelines : Refer to SDS documentation for PPE requirements (gloves, lab coat, fume hood). In case of inhalation, immediately move to fresh air and administer artificial respiration if needed. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the crystallographic packing of this compound derivatives?

  • Methodology : Perform graph set analysis (GSA) using Mercury software to classify R²₂(8) or C(6) motifs. Compare with Etter’s rules to predict aggregation patterns .
  • Case Study : Analyze the dimethylformamide solvate structure (CCDC entry XYZ) to identify solvent participation in H-bonding .

Q. What computational strategies are effective in predicting the pharmacological activity of this compound analogs?

  • Approach : Use QSAR models (e.g., CoMFA/CoMSIA) with descriptors like logP and polar surface area. Validate via molecular docking against targets (e.g., kinase enzymes) using AutoDock Vina .
  • Data Interpretation : Prioritize derivatives with docking scores < -7.0 kcal/mol and ADMET profiles compliant with Lipinski’s rules .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Troubleshooting : Replicate experiments under standardized conditions (e.g., solvent purity, NMR referencing). Use high-field NMR (≥500 MHz) and DEPT-135 to resolve overlapping signals. Cross-reference with IR/Raman data to confirm functional groups .
  • Collaborative Verification : Share raw data via repositories (e.g., Zenodo) for independent validation .

Q. What methodologies ensure reproducibility in synthesizing and characterizing this compound-based coordination complexes?

  • Best Practices : Document reagent batches, crystallization solvents, and instrument calibration details. Use SC-XRD with R-factor < 5% and report CCDC deposition numbers. Validate purity via HPLC-MS (≥95% area) .

Data-Driven Research Questions

Q. How can machine learning enhance the prediction of physicochemical properties for this compound derivatives?

  • Framework : Train neural networks on datasets (e.g., PubChem) using features like molecular weight, topological polar surface area, and dipole moments. Validate predictions against experimental solubility/logD values .

Q. What statistical approaches are suitable for analyzing dose-response relationships in cytotoxicity studies of this compound analogs?

  • Analysis : Apply nonlinear regression (e.g., sigmoidal curve fitting) to IC₅₀ data. Use the Chou-Talalay method for synergy/antagonism assessments in combination therapies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.